molecular formula C18H17NO2 B4972525 N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide

N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide

Cat. No. B4972525
M. Wt: 279.3 g/mol
InChI Key: KDVVPULXYNGHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide, also known as 2C-B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 2004 and has gained popularity in recent years due to its potent effects.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to an increase in the release of serotonin and other neurotransmitters, resulting in altered perception, mood, and thought.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelic drugs. It can cause hallucinations, altered perception of time and space, changes in mood and thought, and increased empathy and sociability. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide in lab experiments include its potent effects, which allow for the study of the mechanisms of action of psychedelic drugs. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also highly potent and can cause adverse effects in humans, which limits its use in clinical studies.

Future Directions

There are several future directions for the study of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide. One area of research is the potential therapeutic applications of psychedelic drugs, including their use in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of research is the study of the long-term effects of psychedelic drug use on the brain and the potential risks associated with their use. Additionally, there is a need for further research into the mechanisms of action of psychedelic drugs and their interactions with the brain and body.
Conclusion
This compound is a synthetic psychedelic drug that has gained popularity in recent years due to its potent effects. It has been used in scientific research to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. While there are advantages to its use, there are also limitations and potential risks associated with its use. Further research is needed to fully understand the effects of this compound and other psychedelic drugs on the brain and body.

Synthesis Methods

The synthesis of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide involves the reaction of 2C-B with 2,5-dimethoxyphenethylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The entire process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to those of LSD and psilocybin. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications.

properties

IUPAC Name

N-(1-phenylpropan-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(11-14-7-3-2-4-8-14)19-18(20)17-12-15-9-5-6-10-16(15)21-17/h2-10,12-13H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVVPULXYNGHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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